molecular formula C28H53O6Sb B12750567 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- CAS No. 71850-88-9

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)-

Cat. No.: B12750567
CAS No.: 71850-88-9
M. Wt: 607.5 g/mol
InChI Key: LFLQRJWTRNXPIM-IRYVOTIRSA-M
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Description

The compound 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- features a central antimony (Sb) atom coordinated through a stibino (oxostibino) group. Its structure includes isooctyl ester substituents and a conjugated α,β-unsaturated carbonyl system. Antimony-containing organometallics are less common than their tin counterparts but may exhibit unique catalytic or stabilizing properties in polymers or electronic materials .

Properties

CAS No.

71850-88-9

Molecular Formula

C28H53O6Sb

Molecular Weight

607.5 g/mol

IUPAC Name

4-O-[bis(6-methylheptoxy)stibanyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4.2C8H17O.Sb/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-8(2)6-4-3-5-7-9;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;2*-1;+3/p-1/b8-7-;;;

InChI Key

LFLQRJWTRNXPIM-IRYVOTIRSA-M

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C\C(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- typically involves multiple steps. One common method includes the esterification of 2-butenoic acid with isooctyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol.

    Substitution: The major product depends on the nucleophile used; for example, using sodium hydroxide can yield a carboxylate salt.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of butenoic acids exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-butenoic acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Screening
A study evaluated various derivatives of butenoic acids for their antimicrobial efficacy. The results demonstrated that specific modifications to the structure could enhance potency against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Compound AHighModerateModerate
Compound BModerateHighHigh
2-Butenoic Acid DerivativeTBDTBDTBD

Potential Antituberculosis Activity

Preclinical models have suggested that methyl esters derived from substituted 2-butenoic acids may have therapeutic potential against tuberculosis. These findings warrant further investigation into the compound's efficacy in treating other infectious diseases.

Materials Science

The stibino ether group in this compound can be utilized in the formulation of advanced materials. Its unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength.

Polymer Applications

Research has explored the incorporation of this compound into polymer matrices to improve their properties. The addition of stibino ether groups has been shown to enhance the thermal resistance and mechanical integrity of various polymer composites.

Environmental Remediation

The compound's structure suggests potential applications in environmental remediation, particularly in bioremediation strategies where microbial communities can metabolize aromatic compounds effectively.

Biodegradation Studies

Studies on the degradation pathways of aromatic compounds indicate that microbial action can effectively transform these compounds into less harmful substances. This suggests that 2-butenoic acid derivatives could be employed in bioremediation efforts to mitigate pollution from aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s antimony center distinguishes it from tin (Sn)-based analogs, which are more prevalent in industrial applications. Key structural and functional comparisons include:

Compound Name (CAS) Central Atom Substituents Key Applications/Regulatory Status
Target Compound (hypothetical) Sb Bis(isooctyloxy)stibino, isooctyl ester Potential use as polymer stabilizer (inferred from analogs)
2-Butenoic acid, dibutylstannylene derivative (25168-21-2) Sn Dibutylstannylene, diisooctyl ester Stabilizer in plastics/electronics; regulated under TSCA §721.10004
Di(n-octyl)tin maleate (KYOCERA Guideline) Sn Dioctyltin, maleate ester Connector products, regulated as environmentally hazardous substance
2-Butenoic acid, ethylhexylamino derivative (85204-21-3) N (in complex) Ethylhexylamino, nitrilotris ethanol Likely surfactant or coordination compound

Key Observations :

  • Central Atom Impact: Tin-based compounds (e.g., 25168-21-2) are widely regulated (e.g., TSCA) due to organotin toxicity . Antimony analogs may face less stringent controls but require further toxicity studies.
  • Ester Groups : Isooctyl esters enhance hydrophobicity and thermal stability, making these compounds suitable for polymer stabilization .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methodologies for this organostibate compound?

  • Methodological Answer :

  • Synthesis :

Esterification : Use a two-step process involving stibino-oxy intermediate formation. React 4-oxo-2-butenoic acid with bis(isooctyloxy)stibine under anhydrous conditions, using a coupling agent (e.g., DCC) to form the stibino-oxy linkage .

Isooctyl Esterification : Employ Steglich esterification with isooctanol and a carbodiimide catalyst to finalize the ester group .

  • Purification :
  • Liquid-Liquid Extraction : Separate unreacted precursors using dichloromethane/water phases.
  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate) to isolate the (2Z)-isomer.
  • Crystallization : Optimize solvent polarity (e.g., tert-butyl methyl ether) for high-purity crystals.

Q. How can researchers confirm the stereochemical configuration (2Z) and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Analyze coupling constants (J values) for olefinic protons; (2Z) isomers typically show J = 10–12 Hz .
  • ¹³C NMR : Verify the carbonyl (C=O) and stibino-oxy (Sb-O) linkages at ~170 ppm and ~90 ppm, respectively.
  • Infrared Spectroscopy (IR) : Confirm ester C=O (1740–1720 cm⁻¹) and Sb-O-C (650–600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Use ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with antimony (Sb) .

Q. What regulatory frameworks govern the use of this compound in laboratory settings?

  • Methodological Answer :

  • TSCA Compliance : Under 40 CFR 721.10004, this compound is subject to Significant New Use Rules (SNURs). Researchers must submit a Premanufacture Notice (PMN) if scaling up synthesis beyond 10 kg/year .
  • Export Notification : Under TSCA Section 12(b), export to non-OECD countries requires EPA notification .
  • Safety Protocols : Follow OSHA guidelines for organoantimony compounds, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Experimental Design :

Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC .

Photolysis : Use simulated sunlight (UV-Vis irradiation) to assess photooxidation products.

Biotic Degradation : Inoculate water samples with sediment microbiota; track Sb release via ICP-MS.

  • Key Parameters :
ParameterMethodReference
Hydrolysis Half-LifeOECD 111
Photolytic ByproductsLC-QTOF-MS
EcotoxicityDaphnia magna acute toxicity assay

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Replication :

DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) under nitrogen to detect decomposition exotherms.

Isothermal Stability Tests : Heat samples at 100°C, 150°C, and 200°C; quantify decomposition via GC-MS.

  • Meta-Analysis : Compare kinetic models (e.g., Arrhenius vs. non-Arrhenius) across studies to identify confounding variables (e.g., trace moisture) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of toxicity in eukaryotic cells?

  • Methodological Answer :

  • In Vitro Assays :

Cell Viability : Treat HepG2 cells with 0.1–100 µM compound; measure IC₅₀ via MTT assay.

Reactive Oxygen Species (ROS) : Use DCFH-DA fluorescence to quantify oxidative stress.

  • Omics Approaches :
  • Transcriptomics : RNA-seq to identify Sb-induced pathways (e.g., Nrf2/ARE signaling).
  • Metabolomics : LC-MS profiling to detect disrupted lipid peroxidation or TCA cycle intermediates .

Q. What advanced analytical techniques are critical for studying degradation pathways of this compound in soil?

  • Methodological Answer :

  • Soil Microcosm Setup :

Spiked Soil Samples : Mix compound with OECD standard soil (5% organic matter) at 10 mg/kg.

Incubation : Maintain at 20°C; sample at 0, 7, 14, and 30 days.

  • Analytical Workflow :
TechniqueApplication
Accelerated Solvent Extraction (ASE)Extract Sb species from soil
Speciation AnalysisHPLC-ICP-MS to differentiate Sb(III)/Sb(V)
QSAR ModelingPredict metabolite toxicity using EPI Suite

Key Considerations

  • Data Contradictions : Address discrepancies (e.g., stability or toxicity) via interlaboratory validation studies .
  • Regulatory Compliance : Document all SNUR-related activities in laboratory notebooks for EPA audits .
  • Environmental Impact : Prioritize studies on Sb bioaccumulation in benthic organisms due to its persistence .

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